![molecular formula C17H20N2O3S2 B5654075 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5654075.png)

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

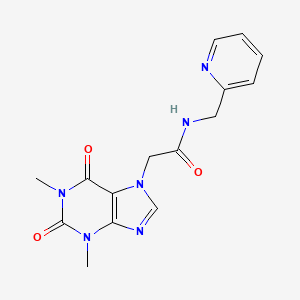

Compounds containing the piperazine moiety are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The sulfonyl and thienylcarbonyl groups attached to the piperazine ring can potentially modify the chemical and physical properties of the molecule, making it a candidate for further pharmacological or material science studies.

Synthesis Analysis

The synthesis of related sulfonyl-piperazine derivatives involves nucleophilic substitution reactions, where piperazine acts as a nucleophile towards activated sulfonyl chlorides or sulfonylating agents. This reaction is typically followed by coupling with carbonyl-containing compounds like thienylcarbonyl chlorides under controlled conditions to achieve the desired product (Khan et al., 2019).

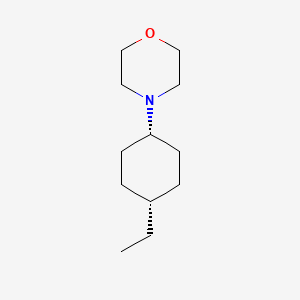

Molecular Structure Analysis

Molecular structure analysis of similar compounds typically reveals a chair conformation of the piperazine ring, which is a common feature due to its saturated heterocyclic nature. The sulfonyl and carbonyl groups can introduce molecular asymmetry, influencing the overall molecular conformation and potentially the crystal packing in the solid state (Wang et al., 2004).

Chemical Reactions and Properties

The presence of sulfonyl and thienylcarbonyl groups in piperazine derivatives allows for a variety of chemical reactions, including further substitution reactions, sulfonamide formation, and nucleophilic attacks at the carbonyl carbon. These reactions can be utilized for the synthesis of complex molecules with potential biological activities (Borrmann et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by the nature of the substituents. Sulfonyl groups tend to increase the polarity of the molecule, affecting its solubility in organic solvents and water. The introduction of the thienylcarbonyl group might further modulate these properties, potentially enhancing the compound's utility in various applications (Naveen et al., 2015).

Chemical Properties Analysis

Chemically, the sulfonyl and carbonyl functionalities present in the compound can engage in hydrogen bonding, both as hydrogen bond acceptors. This feature is crucial for the biological activity of such molecules, as it can facilitate interactions with biological targets. Moreover, the electron-withdrawing nature of these groups can affect the electron density on the piperazine nitrogen atoms, potentially influencing the compound's reactivity and binding affinity to biological receptors (Arbi et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . These targets play a crucial role in regulating mood, anxiety, and cognition among other functions.

Mode of Action

The compound interacts with its targets in a multimodal manner . It displays antagonistic properties at 5-HT(3A) and 5-HT(7) receptors, partial agonist properties at 5-HT(1B) receptors, agonistic properties at 5-HT(1A) receptors, and potent inhibition of SERT . This means it can both enhance and inhibit the activity of these targets depending on their type and role in the serotonin system.

Biochemical Pathways

The compound’s interaction with its targets affects the serotonin system, a key biochemical pathway in the brain. By modulating the activity of various 5-HT receptors and inhibiting SERT, it can influence the concentration of serotonin in the synaptic cleft . This can lead to downstream effects on mood, anxiety, and cognition.

Pharmacokinetics

Its ability to significantly increase extracellular 5-ht levels in the brain after acute and 3 days of treatment suggests it has good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include increased serotonin levels in the synaptic cleft and modulated activity of various 5-HT receptors . These effects can lead to changes in mood, anxiety, and cognition.

Orientations Futures

Propriétés

IUPAC Name |

[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPPYFZRVUKUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)

![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)

![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)

![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)

![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)

![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B5654115.png)